

Validated Analytical Methods for 3-bromo-N,N-dimethylBenzeneethanamine Quantification

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Compound of Interest

Compound Name: 3-bromo-N,N-dimethylBenzeneethanamine

CAS No.: 774214-05-0

Cat. No.: B2698256

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Executive Summary & Chemical Context

3-bromo-N,N-dimethylBenzeneethanamine (also known as 3-bromo-N,N-dimethylphenethylamine) serves as a critical intermediate in the synthesis of serotonergic ligands and a potential reference standard in forensic analysis of designer drugs.[1][2] Its tertiary amine structure and brominated aromatic ring dictate specific detection challenges:

- **The Challenge:** The tertiary amine causes peak tailing on standard silica-based columns due to silanol interactions.[1] The bromine atom provides a unique isotopic signature (1:1 ratio of ^{79}Br : ^{81}Br) useful for mass spectrometric confirmation but requires high-purity solvents to prevent halogenated background interference.[1]
- **The Solution:** This guide compares three distinct analytical workflows: LC-MS/MS (Bioanalytical Gold Standard), HPLC-UV/DAD (QC/Purity Standard), and GC-MS (Forensic Screening).[1][2]

Method Comparison Matrix

Feature	Method A: LC-MS/MS	Method B: HPLC-UV (DAD)	Method C: GC-MS (EI)
Primary Application	Trace quantification in bio-fluids (plasma/urine)	Bulk purity, stability testing, formulation QC	Forensic identification, volatile impurity profiling
Sensitivity (LOD)	Excellent (pg/mL range)	Moderate (µg/mL range)	Good (ng/mL range)
Selectivity	High (MRM transitions)	Moderate (Retention time + UV spectrum)	High (EI Spectral Fingerprint)
Throughput	High (< 5 min run time)	Medium (10–20 min run time)	Medium (15–30 min run time)
Cost Per Sample	High	Low	Moderate

Method A: LC-MS/MS (Bioanalytical Gold Standard)

Context: This is the preferred method for pharmacokinetic studies or trace detection where sensitivity is paramount.[1] The protocol utilizes Multiple Reaction Monitoring (MRM) to isolate the brominated parent ion and specific fragments.[1]

Experimental Protocol

- Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis) coupled to UHPLC.
- Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).[2] Why? The BEH particle technology resists high pH, allowing basic mobile phases that suppress ionization of the tertiary amine, improving peak shape.[2]
- Mobile Phase:
 - A: 10 mM Ammonium Formate in Water (pH 3.5 or pH 9.5 depending on column choice).
 - B: Acetonitrile (LC-MS grade).[1][2]

- Gradient: 5% B to 95% B over 4 minutes.
- Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (MRM)

The presence of Bromine creates a doublet molecular ion. We target the ⁷⁹Br isotope for quantification due to slightly higher natural abundance, but monitor ⁸¹Br for confirmation.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Rationale
3-bromo-N,N-DMPEA	228.0 [M+H] ⁺ (79Br)	58.0	25	Cleavage of dimethyl-amine chain (Base Peak)
228.0 [M+H] ⁺ (79Br)	183.0	35	Loss of dimethylamine (-NH(CH ₃) ₂)	
Internal Standard	234.0 (d ₆ -analog)	64.0	25	Deuterated dimethylamine fragment

Validation Framework (ICH M10)[1]

- Linearity: 0.5 ng/mL – 1000 ng/mL ().[1]
- Precision: CV < 15% (LLOQ < 20%).
- Matrix Effect: Must be evaluated using post-column infusion to check for suppression by phospholipids at the retention time (approx 2.8 min).

Method B: HPLC-UV/DAD (Quality Control Standard)

Context: Used for assaying raw material purity (>98%) or formulation strength.[1] It is robust, cheaper, and does not require an internal standard for assay (external standard method is sufficient).[2]

Experimental Protocol

- Instrument: HPLC with Diode Array Detector (Agilent 1260/1290).
- Column: C18, 4.6 x 150 mm, 5 μ m (e.g., Agilent Zorbax Eclipse Plus).[2]
- Mobile Phase: Isocratic 60:40 [0.1% Phosphoric Acid in Water] : [Acetonitrile].[1]
 - Expert Note: Acidic pH is critical here to protonate the amine (), ensuring it elutes as a sharp peak rather than tailing.
- Detection: 215 nm (End absorption) and 264 nm (Aromatic ring absorption).[1]
- Flow Rate: 1.0 mL/min.[3]
- Injection Vol: 10 μ L.

System Suitability Criteria

- Tailing Factor:
(Critical for amine quantification).[1]
- Resolution:
from any synthesis by-products (e.g., unreacted 3-bromobenzyl bromide).

Method C: GC-MS (Forensic Screening)

Context: Ideal for identifying this compound in seized powders or unknown liquids.[1] As a tertiary amine, **3-bromo-N,N-dimethylbenzeneethanamine** can be analyzed directly without derivatization, though care must be taken to avoid thermal degradation in the injector.[1][2]

Experimental Protocol

- Inlet: Splitless mode, 250°C. Warning: Temperatures >280°C may cause N-demethylation.[1][2]
- Column: DB-5ms or Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm).[1][2]
- Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
- Oven Program: 60°C (1 min)
20°C/min
300°C (3 min).

Spectral Interpretation (EI Source 70 eV)

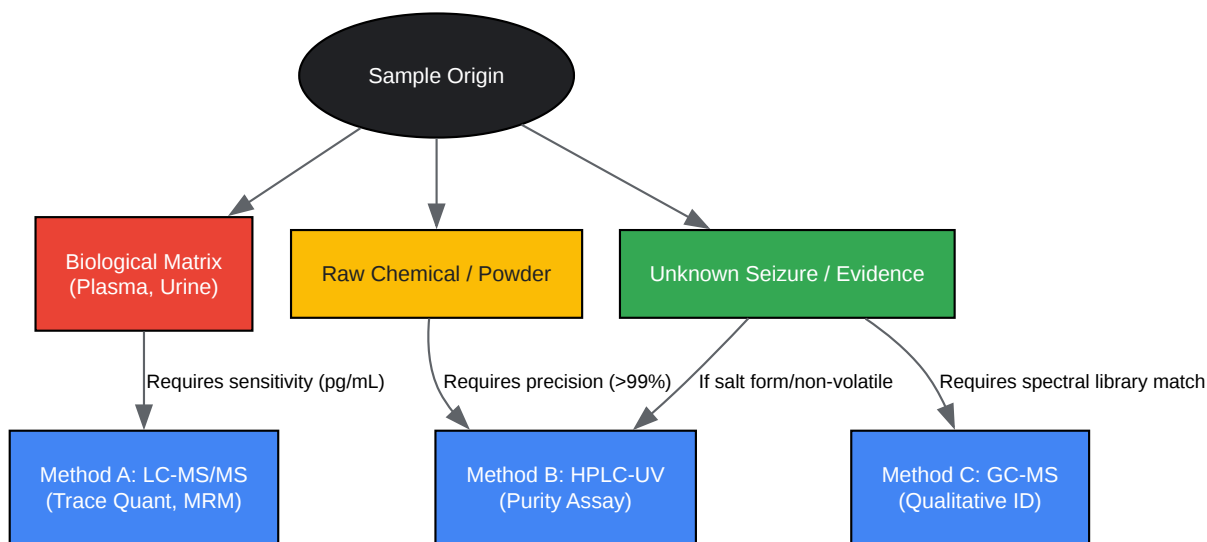
The fragmentation pattern is distinct and serves as a structural fingerprint.[1]

- Base Peak (m/z 58): The tropylium ion is not the base peak here. For N,N-dimethyl phenethylamines, the alpha-cleavage dominates, yielding the iminium ion
.[1][2]
 - Note: This peak (m/z 58) does not contain Bromine, so it will not show the isotopic doublet.
- Molecular Ion (m/z 227/229): Weak but visible doublet (1:1 ratio) confirming the presence of one Bromine atom.[1]
- Tropylium Fragment (m/z 169/171): The brominated benzyl fragment
.[1] This will show the 1:1 doublet.

Visualized Workflows & Pathways

Figure 1: Analytical Decision Tree

This diagram guides the researcher to the correct method based on sample type and sensitivity requirements.

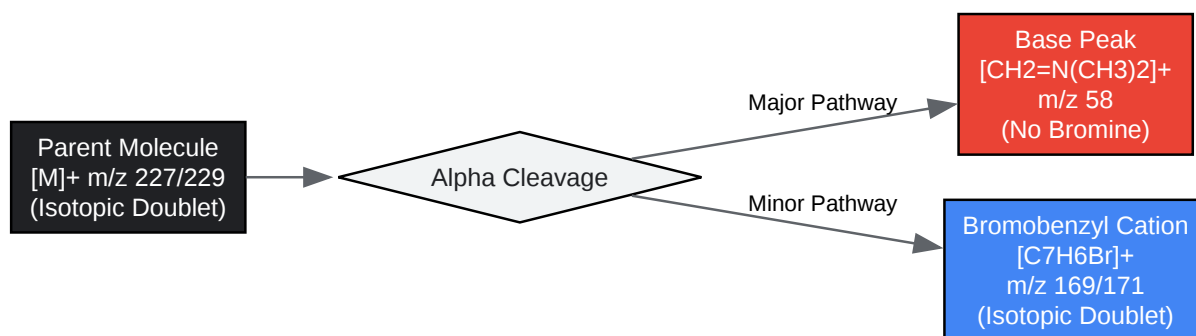


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Caption: Decision matrix for selecting the appropriate analytical technique based on sample matrix and data requirements.

Figure 2: Mass Spectrometry Fragmentation Pathway (EI)

Understanding the fragmentation is vital for validating the GC-MS method.[1]



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Caption: Electron Ionization (EI) fragmentation pathway showing the origin of the base peak (m/z 58) and the bromine-retaining fragments.[1][2]

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